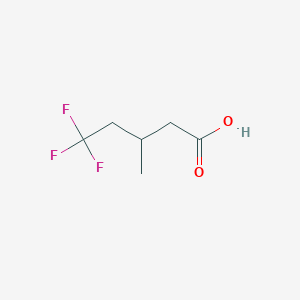

5,5,5-Trifluoro-3-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5,5-Trifluoro-3-methylpentanoic acid is a fluorinated carboxylic acid with the molecular formula C6H9F3O2. This compound is characterized by the presence of three fluorine atoms and a methyl group attached to the pentanoic acid backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-trifluoro-3-methylpentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the electrophilic fluorination of 3-methylpentanoic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in anhydrous conditions to prevent hydrolysis and is often conducted at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or its derivatives safely. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 5,5,5-Trifluoro-3-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce trifluoromethyl ketones or other oxidized derivatives.

Reduction: Reduction of the carboxylic acid group can yield corresponding alcohols or aldehydes.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different fluorinated compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Trifluoromethyl ketones, carboxylic acids, and their derivatives.

Reduction: Alcohols, aldehydes, and corresponding esters.

Substitution: Fluorinated amines, ethers, and other derivatives.

Applications De Recherche Scientifique

5,5,5-Trifluoro-3-methylpentanoic acid is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules, which are often used in pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is employed in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mécanisme D'action

5,5,5-Trifluoro-3-methylpentanoic acid is compared to other similar compounds, such as 3,3,3-trifluoro-2-methylpropanoic acid and 5,5,5-trifluoroleucine. These compounds share the presence of fluorine atoms but differ in their molecular structure and properties. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and methyl group, which confer distinct chemical and physical properties.

Comparaison Avec Des Composés Similaires

3,3,3-Trifluoro-2-methylpropanoic acid

5,5,5-Trifluoroleucine

2,2,2-Trifluoroethanoic acid

Activité Biologique

5,5,5-Trifluoro-3-methylpentanoic acid, often referred to as trifluoroisoleucine (TfIle), is a fluorinated amino acid analog that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C6H10F3O2 with a molecular weight of approximately 170.13 g/mol. The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl substituent can enhance binding affinities and selectivity towards specific biological targets. This modification can lead to altered biochemical pathways and improved pharmacological profiles compared to non-fluorinated analogs .

Antimicrobial Activity

Research has indicated that fluorinated amino acids, including TfIle, exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, suggesting a potential role for trifluoroisoleucine in combating antibiotic-resistant bacteria .

Protein Stability

One notable application of this compound is in the stabilization of proteins. The incorporation of TfIle into peptide sequences has been shown to enhance thermal stability and resistance to proteolytic degradation. Specifically, fluorinated residues can improve the packing efficiency within protein structures, leading to increased stability under various conditions .

Comparative Studies

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H10F3O2 | Enhanced lipophilicity; stabilizes proteins |

| 2-Amino-3-trifluoromethylpentanoic acid | C6H10F3N | Contains an amino group; potential for increased bioactivity |

| 5,5-Difluoro-3-methylpentanoic acid | C6H10F2O2 | Lacks one fluorine atom; potentially less lipophilic |

| Trifluoroleucine | C6H10F3NO | Analog with similar properties; used in protein synthesis |

Case Studies

- Protein Synthesis : In a study examining the incorporation of fluorinated amino acids into proteins in E. coli, this compound was successfully incorporated into peptide sequences. This incorporation was linked to enhanced protein stability and functionality compared to non-fluorinated counterparts .

- Antimicrobial Efficacy : A comparative analysis showed that trifluoroisoleucine exhibited significant antimicrobial activity against Staphylococcus aureus, highlighting its potential as a scaffold for developing new antibiotics .

Propriétés

IUPAC Name |

5,5,5-trifluoro-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-4(2-5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBDETVICWHQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.